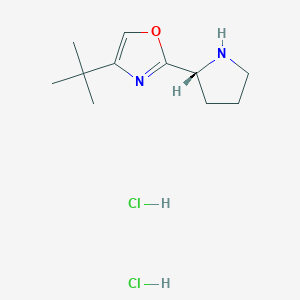

(R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride

Description

(R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride is a chiral oxazole derivative characterized by a tert-butyl group at the 4-position and a pyrrolidin-2-yl substituent at the 2-position of the oxazole ring. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological or biochemical applications.

Properties

IUPAC Name |

4-tert-butyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.2ClH/c1-11(2,3)9-7-14-10(13-9)8-5-4-6-12-8;;/h7-8,12H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZXTWRTZDWLQQ-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)C2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=COC(=N1)[C@H]2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxazole intermediate.

Addition of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides under basic conditions.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyrrolidine or oxazole rings can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, alkylating agents, and nucleophiles under various conditions (e.g., basic, acidic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

This compound () shares the tert-butyl-oxazole core but replaces the pyrrolidine moiety with an isoquinolin-1-yl group. Key differences include:

- Safety Profile: While direct toxicity data for the target compound are unavailable, the Safety Data Sheet (SDS) for the isoquinoline analog emphasizes precautions for handling hazardous solids, including respiratory and skin protection (Section 8 of ).

Table 1: Structural and Functional Comparison

Functional Analog: 2(3)-tert-Butyl-4-hydroxyanisole (BHA)

BHA () shares the tert-butyl group but differs in core structure (anisole vs. oxazole). Key comparisons include:

- Enzyme Induction: BHA significantly elevates hepatic GST and epoxide hydratase activities in rodents, enhancing detoxification of electrophilic carcinogens like benzo(a)pyrene metabolites. The tert-butyl group may contribute to this effect by modulating lipophilicity and enzyme interactions .

Table 2: Enzyme Modulation Effects

Salt Form Comparison: Levocetirizine Dihydrochloride

Levocetirizine dihydrochloride () is a piperazine-derived antihistamine. While pharmacologically distinct, its dihydrochloride salt highlights the role of salt forms in improving solubility and bioavailability. For the target compound, the dihydrochloride form likely enhances dissolution, facilitating in vitro or in vivo applications.

Research Implications and Gaps

- Enzyme Interaction Potential: The tert-butyl group in the target compound may mimic BHA’s enzyme-inducing effects, but this requires empirical validation.

- Safety and Handling: Based on the SDS for the isoquinoline analog (), stringent protective measures (e.g., gloves, goggles) are recommended during handling, though toxicity may vary with substituents.

- Structural Optimization : Replacing pyrrolidine with other amines or heterocycles (e.g., piperidine) could modulate solubility, potency, or metabolic stability.

Biological Activity

(R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is classified as an oxazole derivative, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The structure of this compound can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system.

In Vitro Studies

In vitro assays have demonstrated that oxazole derivatives exhibit varying degrees of inhibitory effects on cholinesterase enzymes. For example, related compounds have shown IC50 values in the nanomolar range against AChE, indicating strong potential for treating neurodegenerative diseases like Alzheimer's disease .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| (R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole | TBD | TBD |

| Compound 1 | 44.66–78.34 nM | 50.36–88.36 nM |

| Compound 2 | 0.20 µM | - |

| Compound 3 | 0.46 µM | - |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of oxazole derivatives in a mouse model of Alzheimer's disease. The administration of these compounds resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation, which is characteristic of Alzheimer's pathology .

Case Study 2: Anticancer Activity

Another research effort explored the anticancer potential of oxazole derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting that this compound could be a candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.